molecular formula C27H23N3O4S B2406947 N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866897-01-0

N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2406947
CAS RN: 866897-01-0
M. Wt: 485.56
InChI Key: ZZYOOHGMJGFSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from visnaginone and khellinone, which include structures related to the query compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds show significant activity as cyclooxygenase inhibitors, with particular effectiveness in COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential use in drug development for inflammation and pain management (Abu‐Hashem et al., 2020).

Radiosynthesis for Imaging Applications

  • A series of phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported for their selective binding to the translocator protein (18 kDa), important in neuroinflammation studies. One such compound, designed with a fluorine atom, facilitates labeling with fluorine-18 for in vivo imaging using positron emission tomography, highlighting the use of these compounds in medical imaging and diagnostics (Dollé et al., 2008).

Structural and Chemical Studies

  • The crystal structure of a potent capsaicinoid, analyzed to understand its bioactive conformation, provides insight into the structural analysis of complex molecules for potential applications in drug design and bioactive compound studies (Park et al., 1995).

Anticancer Activity

  • Certain pyrimidine derivatives have been synthesized and tested for anticancer activity, indicating the potential of structurally complex acetamides in developing new cancer treatments. One compound showed significant growth inhibition against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-16-7-6-9-21(17(16)2)28-23(31)15-35-27-29-24-20-8-4-5-10-22(20)34-25(24)26(32)30(27)18-11-13-19(33-3)14-12-18/h4-14H,15H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYOOHGMJGFSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)OC5=CC=CC=C53)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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